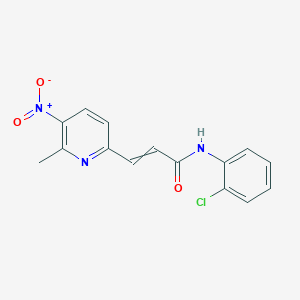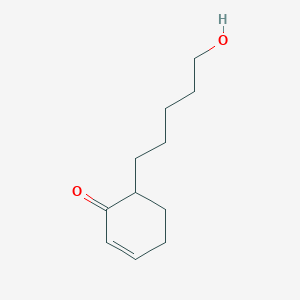
6-(5-Hydroxypentyl)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Hydroxypentyl)cyclohex-2-EN-1-one is an organic compound characterized by a cyclohexenone ring substituted with a hydroxypentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-enone with a suitable hydroxypentyl precursor under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing high-throughput on-column reaction gas chromatography to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the cyclohexenone ring can be reduced to form cyclohexanone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
Scientific Research Applications
6-(5-Hydroxypentyl)cyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Cyclohex-2-enone: A simpler analog with similar reactivity but lacking the hydroxypentyl group.
Cyclohexanone: A fully saturated analog with different chemical properties.
2-Cyclohexen-1-one: Another analog with a similar structure but different substitution pattern.
Uniqueness: 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one is unique due to the presence of the hydroxypentyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90122-56-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-(5-hydroxypentyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h4,8,10,12H,1-3,5-7,9H2 |
InChI Key |
FPGNVCIALHKCJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C=C1)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
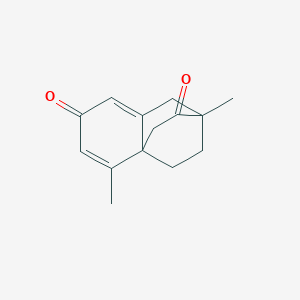
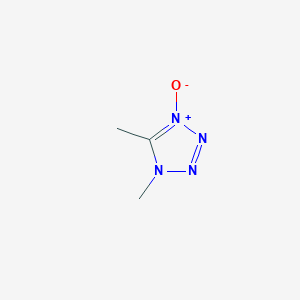
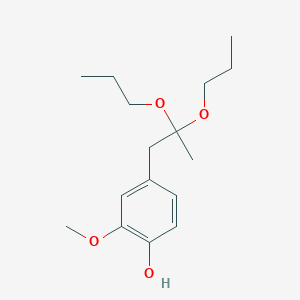
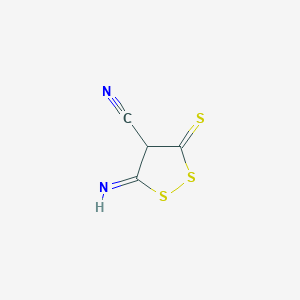

![4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid](/img/structure/B14374971.png)
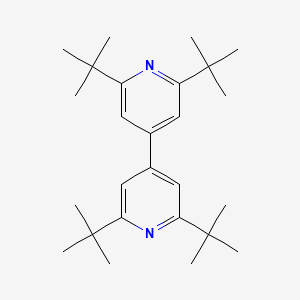
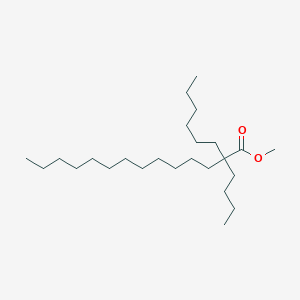
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)



